2-diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride
Description
This compound, with the IUPAC name 2-diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dihydrochloride (CAS 19978-61-1), is a palladium(II) complex featuring a bidentate phosphine ligand. Its molecular formula is C₂₆H₂₆Cl₂P₂Pd²⁺, and it serves as a homogeneous catalyst in cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings . The ligand structure—a ethane-linked bis(diphenylphosphine)—provides strong chelation to the palladium center, enhancing stability and catalytic efficiency. The compound contains 18.5% palladium by weight, higher than many analogous catalysts, which improves its turnover frequency in reactions .
Properties
Molecular Formula |
C26H24Cl2P2Pd |
|---|---|
Molecular Weight |
575.7 g/mol |
IUPAC Name |
2-diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride |
InChI |
InChI=1S/C26H24P2.2ClH.Pd/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H;/q;;;+2/p-2 |
InChI Key |
LDJXFZUGZASGIW-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cl-].[Pd+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride typically involves the reaction of potassium tetrachloropalladate(II) with 1,2-bis(diphenylphosphino)ethane in a suitable solvent such as dichloromethane. The reaction is often carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the compound can be prepared using a similar method but scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
2-diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form palladium(0) complexes.
Substitution: Ligands in the complex can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand exchange reactions often use phosphines, amines, or other coordinating ligands.
Major Products Formed
Oxidation: Higher oxidation state palladium complexes.
Reduction: Palladium(0) complexes.
Substitution: New palladium complexes with different ligands.
Scientific Research Applications
Cross-Coupling Reactions
The primary application of 2-diphenylphosphanylethyl(diphenyl)phosphane; palladium(2+); dichloride is as a catalyst in various cross-coupling reactions, which are essential for forming carbon-carbon and carbon-heteroatom bonds. These reactions include:
- Suzuki Coupling : Used for the formation of biaryl compounds by coupling aryl boronic acids with aryl halides.
- Heck Reaction : Facilitates the coupling of alkenes with aryl halides to produce substituted alkenes.
- Sonogashira Coupling : Involves the reaction between terminal alkynes and aryl halides to form substituted alkynes.
- Buchwald-Hartwig Amination : Enables the formation of amines from aryl halides and amines.
Suzuki Coupling of Aryl Boronic Acids
In a study examining the efficiency of this palladium complex in Suzuki reactions, researchers found that it facilitated high yields of biaryl products under mild conditions. The reaction demonstrated excellent functional group tolerance, making it suitable for synthesizing complex organic molecules .
Heck Reaction for Aryl-Alkene Formation
Another significant application was observed in the Heck reaction, where the compound effectively catalyzed the coupling of styrenes with aryl halides. The reaction conditions were optimized to achieve maximum yield while minimizing by-products, showcasing the compound's versatility .
Buchwald-Hartwig Amination
The use of this palladium complex in Buchwald-Hartwig amination was also documented, where it successfully converted aryl halides into amines with high selectivity. This application is particularly relevant in pharmaceutical chemistry for synthesizing biologically active compounds .
Mechanism of Action
The mechanism of action of 2-diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride involves the coordination of the palladium center with various ligands. This coordination facilitates the activation of substrates, leading to the formation of new chemical bonds. The compound acts as a catalyst by providing a platform for the reactants to come together and undergo the desired transformation .
Comparison with Similar Compounds
trans-Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]
- Structure: Monodentate triphenylphosphine (PPh₃) ligands in a trans configuration.
- Catalytic Activity : Lower steric bulk compared to the target compound, leading to faster ligand dissociation but reduced stability in harsh conditions. Pd content is ~14% .
- Applications : Widely used in Heck and Suzuki couplings but requires excess ligand to prevent Pd aggregation .
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂·CH₂Cl₂]
- Structure : Ferrocene-backbone bidentate ligand (dppf) with dichloromethane solvate.
- Catalytic Activity : Enhanced π-acceptability from the ferrocene moiety improves electron transfer in C–C couplings. However, the rigid backbone limits ligand flexibility, reducing substrate scope compared to the target compound .
Bis(triphenylphosphine)palladium(II) Dichloride [PdCl₂(PPh₃)₂]
- Structure : Similar to trans-dichlorobis(triphenylphosphine)palladium(II) but with cis ligand geometry.
- Catalytic Activity : Less thermally stable than the target compound due to weaker chelation. Yields in Suzuki reactions are typically 10–20% lower .
Performance in Cross-Coupling Reactions
| Compound | Suzuki Reaction Yield (%) | Stille Reaction TOF (h⁻¹) | Thermal Stability (°C) |
|---|---|---|---|
| Target Compound | 70–85 | 120 | 220 |
| PdCl₂(PPh₃)₂ | 50–60 | 80 | 180 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 65–75 | 100 | 200 |
| PdCl₂(dtbpf)* | 60–70 | 90 | 210 |
*dtbpf = 1,1′-bis(di-tert-butylphosphino)ferrocene.
Key Findings :
- The target compound achieves higher yields in Suzuki reactions due to its robust bidentate ligand, which minimizes Pd black formation .
- Thermal stability exceeds monodentate analogs by ~40°C, enabling use in high-temperature reactions .
Electronic and Steric Properties
| Compound | Tolman Electronic Parameter (cm⁻¹) | Cone Angle (°) |
|---|---|---|
| Target Compound | 2065 | 145 |
| PdCl₂(PPh₃)₂ | 2050 | 118 |
| PdCl₂(dcype)* | 2070 | 160 |
*dcype = 1,2-bis(dicyclohexylphosphino)ethane.
Analysis :
- The target’s Tolman parameter (2065 cm⁻¹) indicates moderate electron-donating ability, balancing oxidative addition and reductive elimination rates.
- Cone angle (145°) reflects intermediate steric bulk, accommodating diverse substrates without excessive hindrance .
Biological Activity
2-Diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride, commonly referred to as PdCl2(dppe), is a palladium complex that has garnered attention in various fields of chemistry, particularly in catalysis and medicinal chemistry. This article focuses on the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 529.58 g/mol. The structure features a palladium center coordinated to two diphenylphosphine ligands and two chloride ions.
Structural Representation
- Canonical SMILES :
C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cl-].[Pd+2] - InChI :
InChI=1S/C26H24P2.2ClH.Pd/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H;/q;;;+2/p-2
The biological activity of PdCl2(dppe) is primarily attributed to its role as a catalyst in various biochemical reactions, including cross-coupling reactions that are essential in drug development. The palladium center facilitates the formation of carbon-carbon bonds, which are crucial in synthesizing complex organic molecules with potential therapeutic properties.
Anticancer Activity
Recent studies have indicated that palladium complexes exhibit significant anticancer properties. For instance, PdCl2(dppe) has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
Case Studies
- Study on Anticancer Properties :
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 5 | Mitochondrial apoptosis |
| HeLa | 3 | ROS generation |
| A549 | 4 | Cell cycle arrest |
- Neuroprotective Effects :
Toxicological Profile
While the biological activities are promising, it is essential to consider the toxicological aspects of PdCl2(dppe). Studies indicate that at higher concentrations, palladium complexes can exhibit cytotoxicity. Therefore, careful dosage optimization is necessary when considering therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
